1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde
CAS No.: 2758004-20-3
Cat. No.: VC11555125
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2758004-20-3 |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 1,1-dimethyl-3,4-dihydroisochromene-6-carbaldehyde |
| Standard InChI | InChI=1S/C12H14O2/c1-12(2)11-4-3-9(8-13)7-10(11)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3 |
| Standard InChI Key | SDZNFVTWTUULDV-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=C(CCO1)C=C(C=C2)C=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzopyran core (a benzene ring fused to a dihydropyran ring) with two methyl groups at the 1-position and an aldehyde moiety at the 6-position. This configuration introduces steric hindrance and electronic asymmetry, influencing its reactivity. The IUPAC name, 1,1-dimethyl-3,4-dihydroisochromene-6-carbaldehyde, reflects its substitution pattern and bicyclic framework.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 1,1-dimethyl-3,4-dihydroisochromene-6-carbaldehyde |
| Canonical SMILES | CC1(C2=C(CCO1)C=C(C=C2)C=O)C |
| InChI Key | SDZNFVTWTUULDV-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for structurally analogous benzopyrans provide insights into its spectral signatures. For example, a related 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid exhibits peaks at δ 2.12–2.32 ppm (methylene protons) and δ 6.70–7.10 ppm (aromatic protons) . The aldehyde proton in 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde is expected to resonate near δ 9.8–10.1 ppm.
Synthesis and Optimization
General Synthetic Routes
The synthesis typically involves multi-step organic transformations. A patent-pending method for analogous benzopyrans involves:
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Alkylation of Phenols: Reacting para-substituted phenols with γ-butyrolactone derivatives under basic conditions to form intermediates .
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Acid-Catalyzed Cyclization: Treating the intermediate with Lewis acids (e.g., ZnCl) to induce ring closure .
For 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde, modifications to this route may include using 2-bromo-γ-butyrolactone and a dimethyl-substituted phenol precursor to install the methyl groups.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Phenol alkylation | NaH, DMF, 0–25°C | 52% |
| Cyclization | ZnCl, 110°C | 72% |
Challenges in Purification
The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres during synthesis. Column chromatography with ethyl acetate/hexane mixtures is commonly employed for purification.
Functional Derivatives and Applications
Pharmaceutical Intermediates
Benzopyrans are privileged structures in drug discovery. Derivatives of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde exhibit:
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Antimicrobial Activity: Analogous compounds inhibit Helicobacter pylori and other pathogens .
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Anti-inflammatory Effects: Modulation of cyclooxygenase (COX) pathways has been observed in related chromenes .
Materials Science
The aldehyde group enables conjugation with amines or hydrazines to form Schiff bases, which are useful in:
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Coordination Chemistry: As ligands for transition metal catalysts.
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Polymer Synthesis: Crosslinking agents for thermosetting resins.
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